7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Description
The compound 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid; hydrochloride is a structurally complex 1,8-naphthyridine derivative. Its core structure features a naphthyridine ring substituted at the 1-position with a thiazole moiety and at the 7-position with a chiral pyrrolidine group bearing methoxy and methylamino substituents. The hydrochloride salt enhances solubility and stability, making it pharmaceutically relevant .
Properties
IUPAC Name |
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCCQHWCOXGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SNS-595 Hydrochloride involves multiple steps, starting with the preparation of the core naphthyridine structure. The process includes:
Formation of the naphthyridine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Functionalization: Introduction of functional groups such as methoxy and methylamino groups to the naphthyridine core.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance solubility and stability
Industrial Production Methods: Industrial production of SNS-595 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions:
Oxidation: SNS-595 Hydrochloride can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: The compound can be reduced under specific conditions, affecting its functional groups.
Substitution: Various substitution reactions can occur, particularly on the naphthyridine core
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of SNS-595 Hydrochloride, as well as substituted naphthyridine compounds .
Scientific Research Applications
The compound 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid; hydrochloride (CAS No. 960398-99-6) is a complex organic molecule that has garnered interest for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Basic Information
- Molecular Formula: C18H21N5O5S
- Molecular Weight: 419.46 g/mol
- CAS Number: 960398-99-6
Structure
The compound features a naphthyridine core, which is known for its biological activity, and is modified with a methoxy group, a methylamino group, and a thiazole moiety. This structural complexity may contribute to its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The thiazole ring in this compound is particularly noted for enhancing activity against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Potential
Naphthyridine derivatives have been investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit topoisomerase enzymes suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, providing a basis for further investigation into their therapeutic applications .
Neuropharmacological Effects
The presence of the pyrrolidine structure suggests potential neuropharmacological effects. Preliminary studies indicate that compounds with similar structures may act as modulators of neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression or anxiety .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various naphthyridine derivatives, including our compound of interest. The results indicated that it was effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In a study by Johnson et al. (2021), the compound was tested on several cancer cell lines. Results showed that it induced apoptosis through the mitochondrial pathway, with a notable decrease in cell viability observed at concentrations as low as 10 µM .
Mechanism of Action
SNS-595 Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA double-strand breaks. The resulting DNA damage triggers cell cycle arrest in the G2 phase and induces apoptosis. The compound targets both topoisomerase IIα and IIβ, stabilizing the cleavage complexes formed by these enzymes .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Profiles
- Target Compound : Demonstrates potent activity against hematologic cancers due to its chiral pyrrolidine group, which enhances DNA topoisomerase II inhibition .
- 1-Cyclopropyl-6-fluoro Derivatives: Exhibit fluoroquinolone-like antibacterial activity by targeting DNA gyrase .
- Adamantyl Carboxamides : Focus on antihistaminic effects, with lower anticancer relevance .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to free carboxylic acid analogues .
- Stability : Thiazole and methoxy groups contribute to metabolic stability, reducing hepatic clearance .
Research Findings and Data
Table 2: Key Research Metrics
Biological Activity
The compound 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid; hydrochloride is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a unique structure that integrates several pharmacologically relevant moieties:
- Naphthyridine Core : Known for various biological activities including antimicrobial and anticancer properties.
- Thiazole Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrrolidine Substituent : Enhances the pharmacokinetic profile and bioactivity.
Antimicrobial Activity
Research has indicated that compounds containing naphthyridine and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,8-naphthyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been extensively studied. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation and survival.
In vitro studies have demonstrated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 4.8 |
| A549 (lung cancer) | 6.0 |
Molecular docking studies suggest that the compound binds effectively to targets such as Bcl-2 and other proteins involved in apoptosis pathways .
The proposed mechanism of action includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
- Antioxidant Activity : Potentially reducing oxidative stress within cells, thus preventing tumor progression.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving a related naphthyridine derivative showed a significant reduction in tumor size among patients with advanced breast cancer after a treatment regimen lasting six months.
- Case Study 2 : In an animal model, administration of the compound resulted in a marked decrease in tumor growth rates compared to control groups.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ester hydrolysis | 10% HCl, reflux | 89% | |
| Nucleophilic coupling | KOH, ethanol, room temperature, 20 hrs | 70–78% |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural validation requires:
- IR Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) groups. For related compounds, C=O stretches appear at 1680–1720 cm⁻¹, and N-H bends at 3300–3500 cm⁻¹ .
- ¹H NMR : Key signals include pyrrolidine protons (δ 2.5–3.5 ppm), thiazole protons (δ 7.5–8.5 ppm), and methoxy groups (δ 3.3–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) align with calculated molecular weights (e.g., 546.05 g/mol for related analogs) .
Advanced: How can computational methods optimize synthesis and reduce experimental trial-and-error?
Methodological Answer:
Quantum chemical calculations and reaction path searches predict optimal conditions (e.g., solvent, temperature) by analyzing transition states and intermediates. For example:
- ICReDD Framework : Combines computational modeling with experimental feedback to narrow reaction parameters (e.g., HCl concentration, reflux duration) .
- Case Study : A 15% reduction in reaction steps was achieved for similar naphthyridines by simulating nucleophilic attack efficiency on pyrrolidine rings .
Advanced: How do structural modifications (e.g., substituents on the pyrrolidine ring) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Methoxy Group : Enhances solubility and membrane permeability but may reduce binding affinity to hydrophobic targets .
- Thiazole Moiety : Critical for antimicrobial activity; replacing it with pyridine decreases potency by 40% in analogous compounds .
Table 2: SAR Trends in Analogous Compounds
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced solubility, increased logP | |
| Thiazole → Pyridine | 40% lower antimicrobial efficacy |
Advanced: What are the stability challenges under experimental storage or reaction conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres .
- Reactivity : Incompatible with strong oxidizers (e.g., peroxides), forming hazardous byproducts like nitrogen oxides .
- Handling : Use anhydrous solvents to prevent hydrolysis of the carboxylic acid group .
Advanced: How should researchers address contradictions in reported yields or biological data?
Methodological Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., purity of starting materials, inert gas use). For example, yields of 70–89% for similar esters depend on HCl concentration and reflux time .
- Biological Assays : Standardize protocols (e.g., MIC testing for antimicrobial activity) to mitigate variability in IC₅₀ values .
Advanced: What mechanistic insights exist for this compound’s biological targets (e.g., enzyme inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
